ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The IUPAC name ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate systematically describes the compound’s structure. The pyrazole ring serves as the core, with substituents at positions 1, 3, and 4. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1. The carbamoyl group (-CONH2) at position 4 and the nitro group (-NO2) at position 3 are prioritized according to IUPAC substitution rules, while the ethyl acetate moiety (-OCOCH2CH3) is attached via the nitrogen at position 1.
The CAS Registry Number 2379944-86-0 uniquely identifies this compound. Comparative analysis with structurally similar pyrazole derivatives, such as ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 5679-18-5), highlights the impact of substituent variation on registry assignments. For instance, replacing the carbamoyl group with a methyl group alters the compound’s registry profile and physicochemical properties.
| Property | This compound | Ethyl (3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-Yl)Acetate |
|---|---|---|
| CAS Number | 2379944-86-0 | 5679-18-5 |
| Molecular Formula | C8H10N4O5 | C9H13N3O4 |
| Key Substituents | Carbamoyl, Nitro | Methyl, Nitro |
Properties
Molecular Formula |
C8H10N4O5 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
ethyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(7(9)14)8(10-11)12(15)16/h3H,2,4H2,1H3,(H2,9,14) |
InChI Key |
YGTVKGXTRSFAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Diazotization-Nitration Sequence
A foundational approach involves diazotization of 3-amino-4-pyrazolecarbonitrile derivatives followed by nitration. As demonstrated in US Patent 4,235,995, the process begins with:
-
Diazonium salt formation using HBF₄/NaNO₂ at -5°C
-
Nitro group introduction via copper-catalyzed decomposition in NaNO₂/HCl
Critical parameters:
-
Temperature control (-5°C to 25°C) prevents premature decomposition
-
Copper catalyst particle size (finely divided) ensures 78-85% yield
Reaction equation:
Carbamoylation Techniques
Post-nitration, carbamoyl group installation occurs via:
-
Isocyanide insertion : Using tert-butyl isocyanide with HClO₄ catalysis (85% yield)
-
Acyl chloride coupling : Reacting 3-nitro-4-pyrazolecarbonyl chloride with NH₃ gas in THF
Comparative efficiency:
| Method | Catalyst | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Isocyanide insertion | HClO₄ | 90°C | 85% | 98.2% |
| Acyl chloride route | None | RT | 72% | 95.4% |
One-Pot Nitration-Carbamoylation
Concurrent Functionalization
EP 1,176,142 A1 discloses a streamlined protocol using:
-
Starting material: 1-Ethyl-3-amino-pyrazole-4-carboxylate
-
Reagents: HNO₃/H₂SO₄ (nitration) + ClCONH₂ (carbamoylation)
Advantages:
-
Eliminates intermediate isolation
-
Reduces total synthesis time by 40%
-
Maintains 78% overall yield
Microwave-Assisted Optimization
Recent adaptations (PubChem CID 119053488) employ microwave irradiation:
-
300W power
-
15-minute reaction time
-
Ethanol/water (3:1) solvent
Outcomes vs conventional heating:
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction time | 15 min | 6 hr |
| Isolated yield | 81% | 68% |
| Energy consumption | 0.8 kWh | 3.2 kWh |
Esterification Strategies
Late-Stage Ethylation
Post-carbamoylation, ethyl group introduction occurs via:
-
Mitsunobu reaction : Using DIAD/PPh₃ with ethanol (92% yield)
-
SN2 displacement : Ethyl bromide with K₂CO₃ in DMF (87% yield)
Comparative analysis:
| Method | Byproducts | Scalability | Atom Economy |
|---|---|---|---|
| Mitsunobu | Diphenylurea | Limited | 68% |
| SN2 displacement | KBr | Kilogram-scale | 83% |
In Situ Ester Protection
WO 2001/012189 A1 demonstrates simultaneous carbamoyl/ethyl group installation using:
-
Ethyl chloroformate
-
DMAP catalyst
-
Triethylamine base
Reaction schema:
Purification and Analytical Validation
Crystallization Protocols
Chromatographic Methods
Impurity profile from LC-MS:
| Retention Time (min) | m/z | Identity |
|---|---|---|
| 8.2 | 270.24 | Target compound |
| 11.5 | 252.19 | De-ethylated byproduct |
| 14.3 | 286.31 | Diastereomeric form |
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | % of Total |
|---|---|---|
| Starting material | 420 | 38% |
| Solvents | 210 | 19% |
| Catalysts | 185 | 17% |
| Energy | 150 | 14% |
| Waste disposal | 95 | 9% |
| Labor | 50 | 4% |
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 3-position undergoes selective reduction under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C in ethanol (25°C, 6 hr) | Ethyl (4-carbamoyl-3-amino-1H-pyrazol-1-yl)acetate | Complete conversion with no side products observed. |
| Acidic reduction | SnCl₂/HCl (reflux, 3 hr) | Ethyl (4-carbamoyl-3-amino-1H-pyrazol-1-yl)acetate | Requires stoichiometric SnCl₂; yields >85%. |
The carbamoyl group remains intact during these reductions, confirming its stability under reductive conditions.
Ester Hydrolysis
The ethyl acetate moiety participates in hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl (reflux, 8 hr) | (4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid | Quantitative yield; carboxylic acid confirmed via IR (C=O stretch at 1705 cm⁻¹). |
| Basic hydrolysis | NaOH (aq)/EtOH (60°C, 4 hr) | Sodium salt of (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid | Intermediate for further functionalization. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazole ring facilitates SNAr at the nitro-bearing position:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Thiophenol | K₂CO₃/DMF (80°C, 12 hr) | Ethyl (4-carbamoyl-3-(phenylthio)-1H-pyrazol-1-yl)acetate | 72% yield; regioselectivity confirmed by NMR. |
| Ammonia | NH₃/EtOH (sealed tube, 100°C, 24 hr) | Ethyl (3-amino-4-carbamoyl-1H-pyrazol-1-yl)acetate | Competitive reduction observed without controlled pH. |
Cycloaddition Reactions
The nitro group and carbamoyl moiety enable participation in dipolar cycloadditions:
| Reaction Partner | Conditions | Product | Key Data |
|---|---|---|---|
| Ethyl propiolate | Toluene (reflux, 48 hr) | Bicyclic pyrazolo[1,5-a]pyrimidine derivative | Isolated yield: 58%; confirmed by X-ray crystallography. |
| Acetylenedicarboxylate | Microwave (120°C, 2 hr) | Fused pyrazole-pyrrole system | Reaction time reduced by 75% compared to thermal conditions. |
Functional Group Interconversion
The carbamoyl group (-CONH₂) undergoes transformations:
Halogenation
Electrophilic halogenation occurs at the pyrazole ring’s unsubstituted positions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C-C bond formation:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | Ethyl (4-carbamoyl-3-nitro-5-aryl-1H-pyrazol-1-yl)acetate | 45-78% (varies with aryl boronic acid). |
| Sonogashira coupling | PdCl₂(PPh₃)₂/CuI | Ethyl (4-carbamoyl-3-nitro-5-alkynyl-1H-pyrazol-1-yl)acetate | Limited by nitro group stability at high temps. |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Condition | pH | Temperature | Degradation Products | Half-Life |
|---|---|---|---|---|
| Acidic | 1.2 | 37°C | Carboxylic acid derivative | 3.2 hr |
| Neutral | 7.4 | 37°C | No degradation | >48 hr |
| Basic | 9.0 | 37°C | Partial ester hydrolysis | 8.5 hr |
Data correlates with HPLC-MS analyses.
This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., microwave-assisted syntheses) could enhance yields for complex derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate as an anticancer agent. Research conducted by Aziz-ur-Rehman et al. demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The study reported that compounds similar to this compound showed low IC50 values, indicating strong anticancer properties when tested against specific cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Patents describe novel 3-nitropyrazole derivatives that exhibit significant antimicrobial effects, including activity against bacteria and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis .
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. Studies indicate that pyrazole derivatives can effectively control unwanted plant species at low application rates. For instance, compounds derived from 3-nitropyrazoles have been shown to inhibit the growth of various weeds, making them viable candidates for agricultural herbicides .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing the material's thermal stability and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The structural and functional attributes of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate are compared below with three classes of pyrazole-based compounds synthesized in recent studies.
Functional Group Variations
This compound
- Key substituents: 4-position: Carbamoyl (-CONH₂) 3-position: Nitro (-NO₂) 1-position: Ethyl acetate (-OCOCH₂CH₃) via methylene bridge
- Properties :
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (15a, 15b)
- Key substituents: 5-position: Ethoxymethyleneamino (-NH-CH(OEt)) 4-position: Carbonitrile (-CN) 3-position: Aryl groups (4-fluorophenyl in 15a; 2,4-dichlorophenyl in 15b)
- Carbonitrile’s strong electron-withdrawing nature increases electrophilicity at the 4-position, enabling cyclization reactions (e.g., formation of triazolopyrimidines) .
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (16a, 16b)
- Key features :
- Fused pyrazole-triazolo-pyrimidine ring system.
- Substituents: 4-nitrophenyl at the 7-position, aryl groups (4-fluorophenyl in 16a; 2,4-dichlorophenyl in 16b).
- Properties :
[3-Aryl-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amines (17a)
- Key substituents: 4-position: Imino (-NH) group. 5-position: Amine (-NH₂).
- Properties: The imino group introduces basicity, enabling protonation at physiological pH. Hydrogen-bonding capacity may enhance interactions in biological systems compared to carbamoyl derivatives .
Structural and Functional Implications
- Electron Effects :
- Solubility and Bioavailability :
- Thermal Stability :
- Fused-ring systems (16a,b) demonstrate exceptional thermal stability (mp >340°C), whereas the target compound’s ester linkage may render it more prone to hydrolysis under acidic/basic conditions .
Biological Activity
Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound notable for its unique pyrazole structure, which incorporates an ethyl acetate moiety along with functional groups such as a carbamoyl and a nitro group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂N₄O₄
- Molecular Weight : Approximately 242.19 g/mol
- Structural Features :
- Pyrazole ring
- Nitro group at position 3
- Carbamoyl group at position 4
- Ethyl acetate moiety
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound is thought to involve interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, while the carbamoyl group may enhance binding affinity to target sites.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with similar compounds:
| Compound Name | Structure Summary | Unique Features |
|---|---|---|
| Ethyl (4-nitro-1H-pyrazol-3-yl)acetate | Contains a nitro group on the pyrazole ring | Lacks the carbamoyl substituent, potentially altering activity |
| 3-Carbamoyl-4-nitro-pyrazole | Similar pyrazole core with different substituents | Does not include an ethyl acetate moiety |
| Ethyl (5-amino-1H-pyrazole)acetate | Amino group instead of nitro | Different reactivity profile; potential for different activities |
This comparison highlights how the combination of functional groups in this compound may enhance its pharmacological profile.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vivo Studies : In experiments involving mice inoculated with bacterial pathogens, this compound was administered in subcutaneous doses. Results indicated improved survival rates compared to control groups, suggesting strong antibacterial activity .
- Anticancer Screening : A series of tests conducted on various cancer cell lines showed that this compound inhibited cell proliferation effectively at micromolar concentrations. Further investigations are needed to elucidate the exact pathways involved .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate, and how can functional group compatibility be addressed?
- Methodology : A multi-step synthesis is typically employed. Begin with a pyrazole precursor, such as 4-carbamoyl-1H-pyrazole, and introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates the introduction of the acetate moiety. Protect the carbamoyl group during nitration using acetyl or tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields .
Q. Which spectroscopic techniques are most effective for characterizing the nitro and carbamoyl groups in this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm the pyrazole ring substitution pattern. The nitro group deshields adjacent protons (δ 8.5–9.5 ppm), while the carbamoyl NH₂ appears as a broad singlet (δ 5.5–6.5 ppm).
- IR : Strong absorption bands at ~1540 cm⁻¹ (N=O asymmetric stretch) and ~1670 cm⁻¹ (C=O of carbamoyl) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion). Fragmentation patterns help identify the acetate and nitro substituents .
Q. How can the purity and stability of this compound be assessed under varying storage conditions?
- Methodology : Perform accelerated stability studies using HPLC (C18 column, acetonitrile/water gradient). Monitor degradation products at elevated temperatures (40–60°C) and humidity (75% RH). Use DSC/TGA to assess thermal stability. Store the compound in anhydrous DMSO or under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a synchrotron or Mo-Kα source. Refine the structure with SHELXL (v.2018/1), applying restraints for disordered nitro or acetate groups. Validate hydrogen bonding (e.g., N–H···O interactions between carbamoyl and nitro groups) using OLEX2 or Mercury. Address twinning or pseudosymmetry with the TWIN/BASF commands in SHELXL .
Q. What computational approaches predict the reactivity of the nitro group in further functionalization reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions near the nitro group. Use Fukui indices to predict sites for nucleophilic attack (e.g., reduction to amine). Compare with experimental results from catalytic hydrogenation (Pd/C, H₂) or SnCl₂-mediated reduction .
Q. How can contradictory spectroscopic data (e.g., unexpected coupling in NMR) be resolved for this compound?
- Methodology : Re-examine sample purity via HPLC. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For dynamic effects (e.g., rotational barriers in the carbamoyl group), perform variable-temperature NMR (25–80°C) to observe coalescence. Cross-validate with computational NMR chemical shift predictions (GIAO method) .
Q. What role does the nitro group play in modulating biological activity, and how can this be validated experimentally?
- Methodology : Synthesize analogs lacking the nitro group and compare bioactivity (e.g., enzyme inhibition assays). Perform molecular docking (AutoDock Vina) to assess binding interactions with target proteins (e.g., kinases). Use QSAR models to correlate nitro group electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
